3-Cyclopropoxypyridine-2,6-dicarbonitrile
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Overview
Description
3-Cyclopropoxypyridine-2,6-dicarbonitrile is a heterocyclic compound with the molecular formula C10H7N3O and a molecular weight of 185.18 g/mol . This compound features a pyridine ring substituted with two cyano groups at the 2 and 6 positions and a cyclopropoxy group at the 3 position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Cyclopropoxypyridine-2,6-dicarbonitrile typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the Sonogashira coupling reaction, where a pyridine derivative is reacted with an ethynyl derivative in the presence of a palladium catalyst and copper iodide in dimethylformamide (DMF) under an inert atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-Cyclopropoxypyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups or the cyclopropoxy group are replaced by other substituents. Common reagents used in these reactions include palladium catalysts, copper iodide, and various nucleophiles.
Scientific Research Applications
3-Cyclopropoxypyridine-2,6-dicarbonitrile is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and other semiconducting materials
Mechanism of Action
The mechanism of action of 3-Cyclopropoxypyridine-2,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and pyridine ring play crucial roles in its reactivity and binding properties. It can participate in electron transfer processes, making it useful in photoredox catalysis and other applications .
Comparison with Similar Compounds
3-Cyclopropoxypyridine-2,6-dicarbonitrile can be compared with other similar compounds, such as:
2,6-Pyridinedicarbonitrile: This compound lacks the cyclopropoxy group and has different reactivity and applications.
Pyridine-3,5-dicarbonitrile: This compound has cyano groups at different positions on the pyridine ring, leading to variations in chemical behavior and applications.
Dicyanopyrazine derivatives: These compounds have similar cyano functionalities but differ in their heterocyclic core, resulting in distinct properties and uses.
Properties
Molecular Formula |
C10H7N3O |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
3-cyclopropyloxypyridine-2,6-dicarbonitrile |
InChI |
InChI=1S/C10H7N3O/c11-5-7-1-4-10(9(6-12)13-7)14-8-2-3-8/h1,4,8H,2-3H2 |
InChI Key |
HTCUURNXXPBHQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)C#N)C#N |
Origin of Product |
United States |
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